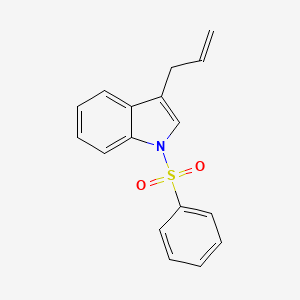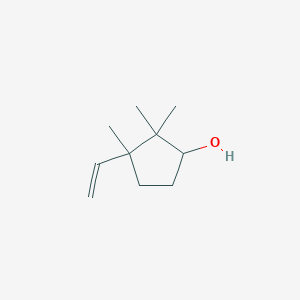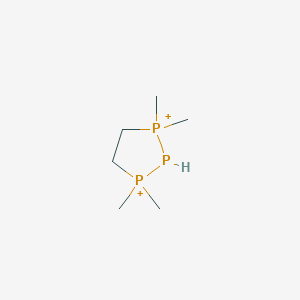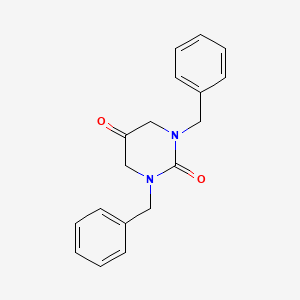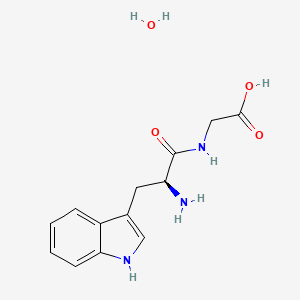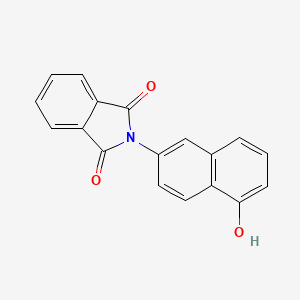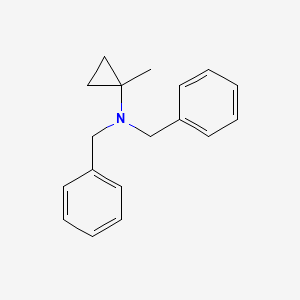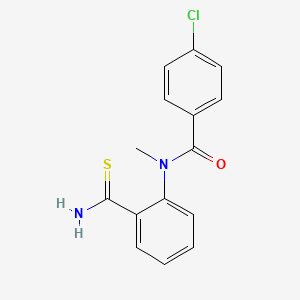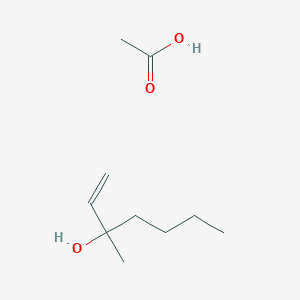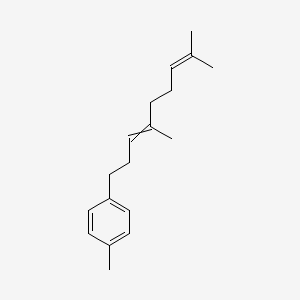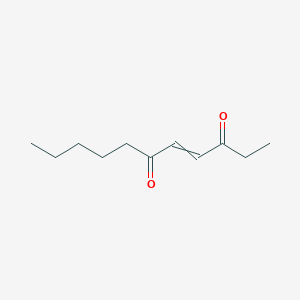
Undec-4-ene-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-4-ene-3,6-dione is an organic compound characterized by a unique structure that includes a double bond and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-4-ene-3,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of dichloromethane and zinc dust can yield tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as distillation and crystallization to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Undec-4-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
Undec-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism by which undec-4-ene-3,6-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, derivatives of the compound have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . These interactions can attenuate neurotoxicity and reduce calcium influx in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and has been studied for its antibacterial and antiviral activities.
Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione: Another structurally related compound, known for its calcium-modulating properties.
Uniqueness
Undec-4-ene-3,6-dione is unique due to its specific double bond and ketone group arrangement, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
188619-92-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
undec-4-ene-3,6-dione |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
BQXFOTZPKLKIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


